![molecular formula C11H11ClN2O B1604661 4-chloro-N-(4-cyanophenyl)butanamide CAS No. 1016674-12-6](/img/structure/B1604661.png)
4-chloro-N-(4-cyanophenyl)butanamide
Overview
Description
4-Chloro-N-(4-cyanophenyl)butanamide is a chemical compound used in a variety of scientific research applications. It is a colorless and odorless crystalline solid that is soluble in water and organic solvents. 4-Chloro-N-(4-cyanophenyl)butanamide, sometimes referred to as 4-CNPA, is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and other scientific research.
Scientific Research Applications
Synthesis and Molecular Applications
4-chloro-N-(4-cyanophenyl)butanamide is used in the synthesis of various bioactive compounds. For instance, it serves as a starting material in synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are evaluated for their inhibitory potential against enzymes like tyrosinase and melanin. These synthesized compounds are biologically active and have been studied for their potential in depigmentation drug formulation with minimal side effects (Raza et al., 2019).
Chemical Behavior and Kinetics
The chemical behavior of substituted 4-chloro-N-phenylbutanamides has been studied in aqueous solutions, revealing insights into their reaction kinetics. This research has contributed to understanding the formation and decomposition of various derivatives in different media, providing foundational knowledge for further chemical applications (Sedlák et al., 2002).
Pharmaceutical Applications
4-chloro-N-(4-cyanophenyl)butanamide derivatives have been explored for their pharmaceutical potential. For instance, they have been used to synthesize lipoxygenase inhibitors, which are important in researching anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).
Potential in Anticonvulsant Medication
Another significant application is in the synthesis of anticonvulsant drugs. Compounds derived from 4-chloro-N-(4-cyanophenyl)butanamide have been studied for their efficacy in treating seizures and related neurological disorders (Kaplan et al., 1980).
properties
IUPAC Name |
4-chloro-N-(4-cyanophenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-7-1-2-11(15)14-10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFZGBXDYJPYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640735 | |
Record name | 4-Chloro-N-(4-cyanophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-cyanophenyl)butanamide | |
CAS RN |
1016674-12-6 | |
Record name | 4-Chloro-N-(4-cyanophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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